molecular formula C3H3F2N3O B1458242 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine CAS No. 1597679-65-6

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1458242
CAS No.: 1597679-65-6
M. Wt: 135.07 g/mol
InChI Key: HUTOZEAHMLMCRX-UHFFFAOYSA-N
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Description

“5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . The oxadiazole ring is a five-membered aromatic heterocycle with three carbon atoms, one nitrogen atom, and one oxygen atom . The difluoromethyl group attached to the oxadiazole ring makes this compound a potential candidate for various chemical reactions .


Synthesis Analysis

The synthesis of “this compound” involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a five-membered oxadiazole ring with a difluoromethyl group attached to it . The difluoromethyl group is a functional group in organic chemistry with the formula -CF2H .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are characterized by the reactivity of the difluoromethyl group . Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is a part of fluorinated heterocyclic compounds, which have been explored for various synthetic applications due to their unique properties. For instance, the photochemistry of fluorinated heterocyclic compounds such as 1,3,4-oxadiazoles offers a pathway for the synthesis of fluorinated structures through photolytic intermediate processes (Pace et al., 2004). Similarly, the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds showcases the reactivity of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds, leading to a variety of difluoromethylenated 1,2,4-oxadiazole-containing compounds (Xueyan Yang et al., 2007).

Novel Synthetic Methodologies

New synthetic methodologies utilizing this compound derivatives have been developed, including the [4+1] cyclization strategy for synthesizing 1,3,4-oxadiazoles. This represents a novel use of halofluorinated compounds as C1 synthons in the construction of deuterated nitrogen-heterocyclic compounds, highlighting the expanding utility of fluorinated oxadiazoles in synthetic chemistry (Ya Wang et al., 2021).

Photoreactivity and Applications in Heterocycle Synthesis

The photoreactivity of fluorinated oxadiazoles has been a topic of significant interest. Studies show that irradiation of certain fluorinated oxadiazoles leads to the formation of new fluorinated heterocycles, such as triazoles, through unique photochemical pathways. These findings underscore the potential of fluorinated oxadiazoles in the synthesis of target fluorinated structures, offering insights into the photoreactivity and applications of these compounds in creating fluorinated heterocycles (S. Buscemi et al., 2001; A. Medici et al., 2002).

Biochemical Analysis

Biochemical Properties

5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of histone deacetylase 6 (HDAC6). This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its difluoromethyl group, which facilitates strong binding interactions. The inhibition of HDAC6 by this compound is essentially irreversible, making it a potent and selective inhibitor . This interaction is significant because HDAC6 is involved in numerous cellular processes, including gene expression regulation and protein degradation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which can alter cell signaling and gene expression patterns . Additionally, this compound has been shown to affect cellular metabolism by influencing the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The difluoromethyl group of the compound binds to the active site of HDAC6, leading to enzyme inhibition. This binding interaction is facilitated by the strong anionic zinc coordination of the difluoromethyl group, which results in the irreversible inhibition of HDAC6 . Furthermore, this compound can influence gene expression by altering the acetylation status of histones and other proteins involved in transcriptional regulation.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for sustained inhibition of HDAC6 over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein acetylation patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits HDAC6 without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For example, the inhibition of HDAC6 by this compound can affect the acetylation status of metabolic enzymes, thereby altering their activity and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues and cells are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with HDAC6 and other cytoplasmic proteins . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to its site of action.

Properties

IUPAC Name

5-(difluoromethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2N3O/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTOZEAHMLMCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597679-65-6
Record name 5-(difluoromethyl)-1,3,4-oxadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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